Benzenethiol, 4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-
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Overview
Description
4-((4,6-Diamino-1,3,5-triazin-2-yl)amino)benzenethiol is an organic compound that features a triazine ring substituted with amino groups and a benzenethiol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4,6-Diamino-1,3,5-triazin-2-yl)amino)benzenethiol typically involves the reaction of 4,6-diamino-1,3,5-triazine with a suitable benzenethiol derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their subsequent reactions to form the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-((4,6-Diamino-1,3,5-triazin-2-yl)amino)benzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced triazine derivatives.
Substitution: Substituted triazine derivatives with various functional groups.
Scientific Research Applications
4-((4,6-Diamino-1,3,5-triazin-2-yl)amino)benzenethiol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-((4,6-Diamino-1,3,5-triazin-2-yl)amino)benzenethiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The triazine ring and amino groups play a crucial role in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6-phenyl-1,3,5-triazine: Known for its antimicrobial properties.
4,6-Diamino-2-phenyl-1,3,5-triazine: Used in the synthesis of pharmaceuticals.
6-Chloro-1,3,5-triazine derivatives: Explored for their antibacterial activity.
Properties
CAS No. |
189297-50-5 |
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Molecular Formula |
C9H10N6S |
Molecular Weight |
234.28 g/mol |
IUPAC Name |
4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]benzenethiol |
InChI |
InChI=1S/C9H10N6S/c10-7-13-8(11)15-9(14-7)12-5-1-3-6(16)4-2-5/h1-4,16H,(H5,10,11,12,13,14,15) |
InChI Key |
FRGKLWBPLYHSSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)N)N)S |
Origin of Product |
United States |
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